1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Description
This compound features a unique hybrid structure combining a 3-chloro-2-methylbenzenesulfonyl group, an azetidine (4-membered nitrogen-containing ring), and a 4H,5H,6H,7H-thieno[3,2-c]pyridine moiety. The thieno[3,2-c]pyridine scaffold is a bicyclic system common in antiplatelet agents like prasugrel and clopidogrel . The benzenesulfonyl group may enhance metabolic stability or influence receptor binding, while the azetidine ring introduces conformational rigidity.
Properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-12-15(18)3-2-4-17(12)24(21,22)20-10-14(11-20)19-7-5-16-13(9-19)6-8-23-16/h2-4,6,8,14H,5,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAFWAZFHMJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is a derivative of3-Chloro-2-methylbenzenesulfonyl chloride , which is an aryl sulfonyl chloride derivative. Aryl sulfonyl chlorides are often used in the synthesis of sulfonamides and sulfones, which have various applications in medicinal chemistry.
Mode of Action
It is known that the compound may be used in the synthesis of other compounds, such as ethyl [6- (3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate and ethyl 2- (2- { [ (3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate. These compounds could potentially interact with their targets, leading to various biochemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyridine Derivatives
- Prasugrel: Contains a thieno[3,2-c]pyridin-2-yl acetate group linked to a fluorophenyl-cyclopropane moiety. It is a prodrug requiring hepatic activation to inhibit platelet aggregation via P2Y₁₂ ADP receptors .
- Clopidogrel Acyl-β-D-glucuronide: Features a thieno[3,2-c]pyridin-5-yl group bonded to a chlorophenyl-acetylglucuronide. Unlike the target compound, it lacks an azetidine ring and has a glucuronic acid moiety for metabolic clearance .
Azetidine-Containing Analogues
- 5-[4-(Azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one: Shares an azetidine-oxygen linkage but incorporates a thiazolo-pyridinone core instead of thienopyridine. This structural variation likely reduces affinity for ADP receptors but may enhance solubility .
Benzenesulfonyl Derivatives
- Methyl (2R)-2-(2-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetate: Contains a benzenesulfonyl-related chlorophenyl group but lacks the azetidine ring. The ester group in this compound may confer faster hydrolysis compared to the sulfonyl group in the target molecule .
Data Tables
Table 1: Structural and Physicochemical Comparison
Calculated based on molecular formula.
Table 2: Pharmacological Activity of Thienopyridine Derivatives
*Inferred based on structural similarity.
Research Findings and Insights
- Synthetic Challenges: The azetidine-thienopyridine linkage may require specialized catalysts or protecting groups, as seen in analogous azetidine syntheses .
- Metabolic Stability : The benzenesulfonyl group in the target compound could reduce cytochrome P450-mediated metabolism compared to ester-containing analogues like clopidogrel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
